乙二酸,二铵盐,一水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

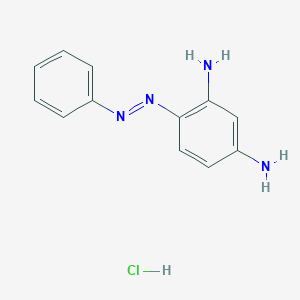

Ethanedioic acid, diammonium salt, monohydrate, also known as Ammonium oxalate monohydrate or Diammonium oxalate monohydrate, is a chemical substance with the molecular formula C2H2O4.2H3N.H2O and a molecular weight of 142.11 g/mol . It is commonly used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of Ethanedioic acid, diammonium salt, monohydrate is based on the molecular formula C2H2O4.2H3N.H2O . The structure is generated from information available in various chemical databases .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethanedioic acid, diammonium salt, monohydrate include its molecular formula C2H2O4.2H3N.H2O and a molecular weight of 142.11 g/mol . More specific properties like color, density, hardness, and melting and boiling points are not provided in the search results .

科学研究应用

Buffering Reagent

Ammonium oxalate monohydrate is widely utilized as a buffering reagent . It helps maintain the pH of a solution within a specific range, which is crucial in many chemical reactions and biological processes.

Dispersant

This compound is used as a dispersant to determine the surface interaction of platelets . It helps to distribute or spread particles evenly in a medium, which is essential in various fields such as material science and biochemistry.

Study of Acute Poisoning Effect on Sheep

Ammonium oxalate monohydrate has been used in research to study its acute poisoning effect on sheep . This kind of research can contribute to veterinary medicine and animal husbandry.

Investigation of Oxalate Monoalkylamide Formation

This compound is used to investigate the formation of oxalate monoalkylamide in the human lens . Such studies can provide insights into human physiology and potential health issues related to the eye.

Detection and Determination of Various Elements

Ammonium oxalate monohydrate is used in the detection and determination of calcium, lead, fluoride, and rare earth metals . This makes it valuable in analytical chemistry and environmental science.

Chelation and Complex Formation

This compound is employed as chelators and forms complexes with metals . This property is useful in various fields, including water treatment, medicine, and food industry.

Reducing Agent in Gold Extraction

Ammonium oxalate monohydrate acts as a reducing agent in gold extraction . This application is particularly relevant in the mining industry.

Ingredient of Ferrous Metal Surface Polishing Fluid

It is an active ingredient of ferrous metal surface polishing fluid . This application is important in metallurgy and materials engineering.

安全和危害

Ethanedioic acid, diammonium salt, monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and can be harmful if swallowed or in contact with skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

属性

IUPAC Name |

diazanium;oxalate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMNVXKYCPHLLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] |

Source

|

| Record name | Ammonium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ammonium oxalate monohydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)